molecular formula C10H9F3O B13704785 1-Cyclopropyl-4-(trifluoromethoxy)benzene

1-Cyclopropyl-4-(trifluoromethoxy)benzene

Cat. No.: B13704785
M. Wt: 202.17 g/mol
InChI Key: YRUXGTUSSOFBHD-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-(trifluoromethoxy)benzene is an organic compound characterized by a benzene ring substituted with a cyclopropyl group and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-4-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate can oxidize the cyclopropyl group to form carboxylic acids.

    Reduction: Hydrogenation using palladium on carbon can reduce the benzene ring to a cyclohexane derivative.

Major Products:

    Electrophilic Aromatic Substitution: Products include brominated derivatives of this compound.

    Nucleophilic Substitution: Products depend on the nucleophile used, such as hydroxyl or amino derivatives.

Scientific Research Applications

1-Cyclopropyl-4-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The cyclopropyl group can interact with hydrophobic pockets in proteins, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: 1-Cyclopropyl-4-(trifluoromethoxy)benzene is unique due to the combination of the cyclopropyl and trifluoromethoxy groups, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability and specific interactions with biological targets .

Properties

Molecular Formula

C10H9F3O

Molecular Weight

202.17 g/mol

IUPAC Name

1-cyclopropyl-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H9F3O/c11-10(12,13)14-9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2

InChI Key

YRUXGTUSSOFBHD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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